Cas no 3567-38-2 (1-phenylprop-2-yn-1-yl carbamate)

1-phenylprop-2-yn-1-yl carbamate Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, a-ethynyl-, 1-carbamate
- 1-phenylprop-2-ynyl carbamate
- (+-)-carbamic acid-(1-phenyl-prop-2-ynyl ester)
- (+-)-Carbamidsaeure-(1-phenyl-prop-2-inylester)
- 1-Phenyl-2-propynyl carbamate
- Carbamidsaeure-(1-phenyl-propin-(2)-ylester)
- Carfimat
- Carfimate
- Carfimate [INN]
- Carfimato [INN-Spanish]
- Carfimatum [INN-Latin]
- Nirvotin
- Phenylethynylcarbinol carbamate
- 1-phenylprop-2-yn-1-yl carbamate
- CARFIMATE [MI]
- Q27293733
- X9N1XKR2OS
- UNII-X9N1XKR2OS
- SCHEMBL1648782
- CHEMBL2105609
- EN300-1266214
- BRN 3200625
- 4-06-00-04067 (Beilstein Handbook Reference)
- alpha-Ethynylbenzyl carbamate
- Z1198155485
- 1-phenyl-2-propinylcarbamat
- Carbammato di feniletinilcarbinolo
- Carfimato
- Carbamic acid, 1-phenyl-2-propynyl ester
- Carbammato di feniletinilcarbinolo [Italian]
- AKOS006272297
- 1-phenylprop-2-yn-1-ylcarbamate
- HY-W171071
- BENZYL ALCOHOL, alpha-ETHYNYL-, CARBAMATE
- CHEBI:134809
- CS-0232220
- 3567-38-2
- Benzenemethanol, alpha-ethynyl-, carbamate
- alpha-Ethynylbenzenemethanol carbamate
- NS00123582
- Carfimatum
- DTXSID70863200
-
- Inchi: InChI=1S/C10H9NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h1,3-7,9H,(H2,11,12)
- InChI Key: MTTYXGPMZKRTCI-UHFFFAOYSA-N
- SMILES: C#CC(C1C=CC=CC=1)OC(=O)N
Computed Properties
- Exact Mass: 175.063329
- Monoisotopic Mass: 175.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 1.6
Experimental Properties
- Density: 1.1999 (rough estimate)
- Melting Point: 86-87°
- Boiling Point: 306.47°C (rough estimate)
- Flash Point: 165.2°C
- Refractive Index: 1.5460 (estimate)
1-phenylprop-2-yn-1-yl carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302890-50mg |
Phenylethynylcarbinol carbamate |
3567-38-2 | 98% | 50mg |
¥4354.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302890-100mg |
Phenylethynylcarbinol carbamate |
3567-38-2 | 98% | 100mg |
¥6008.00 | 2024-05-17 | |
Aaron | AR00CJUC-2.5g |
Carfimate |
3567-38-2 | 95% | 2.5g |
$2025.00 | 2025-01-24 | |
Enamine | EN300-1266214-2500mg |
1-phenylprop-2-yn-1-yl carbamate |
3567-38-2 | 95.0% | 2500mg |
$1454.0 | 2023-10-02 | |
1PlusChem | 1P00CJM0-500mg |
Carfimate |
3567-38-2 | 95% | 500mg |
$679.00 | 2025-02-26 | |
Enamine | EN300-1266214-50mg |
1-phenylprop-2-yn-1-yl carbamate |
3567-38-2 | 95.0% | 50mg |
$174.0 | 2023-10-02 | |
1PlusChem | 1P00CJM0-1g |
Carfimate |
3567-38-2 | 95% | 1g |
$861.00 | 2025-02-26 | |
1PlusChem | 1P00CJM0-5g |
Carfimate |
3567-38-2 | 95% | 5g |
$2722.00 | 2024-05-04 | |
A2B Chem LLC | AF84488-100mg |
Carfimate |
3567-38-2 | 95% | 100mg |
$306.00 | 2024-04-20 | |
A2B Chem LLC | AF84488-500mg |
Carfimate |
3567-38-2 | 95% | 500mg |
$645.00 | 2024-04-20 |
1-phenylprop-2-yn-1-yl carbamate Related Literature
-
Christina G?rgen née Boersch,Kiril Lutsenko,Eugen Merkul,Walter Frank,Thomas J. J. Müller Org. Chem. Front. 2016 3 887
Additional information on 1-phenylprop-2-yn-1-yl carbamate
Recent Advances in the Study of 1-Phenylprop-2-yn-1-yl Carbamate (CAS: 3567-38-2) and Its Applications in Chemical Biology and Medicine
1-Phenylprop-2-yn-1-yl carbamate (CAS: 3567-38-2) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its carbamate functional group and phenylpropynyl moiety, has been explored for its role as a versatile building block in organic synthesis, as well as its biological activity. Recent studies have focused on its synthesis, mechanistic insights, and therapeutic potential, making it a subject of interest for researchers in the field.
The synthesis of 1-phenylprop-2-yn-1-yl carbamate has been optimized in several recent studies, with a focus on improving yield and selectivity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic approach using palladium-based catalysts to achieve high enantioselectivity, which is critical for its application in chiral drug development. The study also highlighted the compound's stability under physiological conditions, suggesting its suitability for further pharmacological evaluation.
In terms of biological activity, 1-phenylprop-2-yn-1-yl carbamate has shown promise as a modulator of enzyme activity. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated competitive inhibition with an IC50 value in the low micromolar range, positioning it as a potential lead compound for further optimization in drug discovery campaigns targeting AChE.
Beyond its enzyme inhibitory properties, recent research has explored the compound's potential in targeted drug delivery systems. A 2023 study in Advanced Drug Delivery Reviews investigated its use as a prodrug moiety, leveraging its carbamate group for controlled release of active pharmaceutical ingredients (APIs). The study demonstrated that 1-phenylprop-2-yn-1-yl carbamate could be conjugated to anticancer agents, enhancing their solubility and bioavailability while minimizing off-target effects.
Despite these advancements, challenges remain in the clinical translation of 1-phenylprop-2-yn-1-yl carbamate-based therapeutics. Pharmacokinetic studies, as highlighted in a 2023 review in Expert Opinion on Drug Metabolism & Toxicology, indicate that further optimization is needed to address issues such as metabolic stability and tissue distribution. However, the compound's modular synthesis and tunable properties provide a robust foundation for future research aimed at overcoming these limitations.
In conclusion, 1-phenylprop-2-yn-1-yl carbamate (CAS: 3567-38-2) represents a promising scaffold in chemical biology and medicinal chemistry, with applications ranging from enzyme inhibition to drug delivery. Continued research into its synthesis, mechanism of action, and therapeutic potential is expected to yield significant contributions to the field, particularly in the development of novel treatments for neurodegenerative diseases and cancer.
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